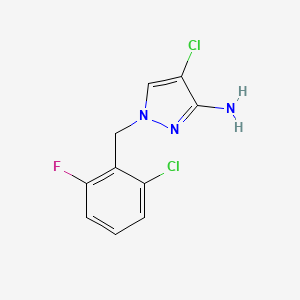

4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine” is a specialty product for proteomics research . It has a molecular formula of C10H8Cl2FN3 and a molecular weight of 260.10 .

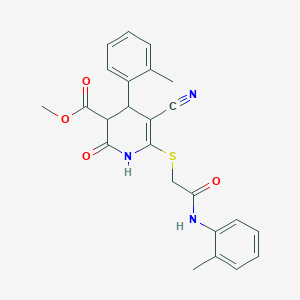

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms. The molecule also contains two chloro groups and one fluoro group attached to the benzyl group .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s important to note that similar compounds can undergo a variety of reactions. For instance, boronic acids, which are structurally similar to the compound , can undergo a variety of reactions, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Wissenschaftliche Forschungsanwendungen

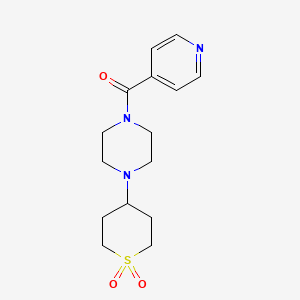

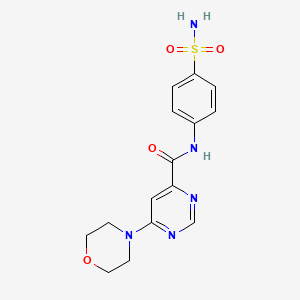

G Protein-Coupled Receptors (GPR39) Agonists

A study discovered two kinase inhibitors that act as novel GPR39 agonists. These compounds, including closely related structures, showed allosteric modulation by zinc in canonical and noncanonical signaling pathways, revealing zinc's role as an allosteric potentiator of small-molecule-induced GPR39 activation. This suggests potential applications in the development of treatments targeting GPR39-related metabolic disorders or diseases (Sato et al., 2016).

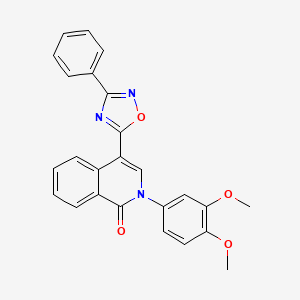

Organic Light-Emitting Diodes (OLEDs)

Research on the regioselective condensation of 2-fluorobenzaldehydes with 1H-pyrazol-5-amines led to the synthesis of substituted 1H-pyrazolo[3,4-b]quinolines. These compounds, characterized by high-fluorescence intensity, have been tested as emitters for OLEDs. The study emphasizes the influence of fluorine-containing substituents on OLED performance parameters, highlighting the method's potential for synthesizing materials with specific electronic properties (Szlachcic et al., 2017).

Anti-Inflammatory and Analgesic Activities

A study on the synthesis of imidazolyl acetic acid derivatives, including structurally similar compounds, demonstrated significant anti-inflammatory and analgesic activities in preclinical models. These findings suggest potential applications in developing new therapeutic agents for inflammation and pain management (Khalifa & Abdelbaky, 2008).

Heteroaromatic Systems in Drug Discovery

Research into the synthesis of benzo-, benzothieno-, and thieno-fused pyrano[2,3-c]pyrazol-4(1H)-ones revealed a straightforward two-step synthesis process for these compounds. Given their structural diversity, these heteroaromatic systems could find applications in drug discovery, serving as core structures for the development of novel pharmacologically active compounds (Holzer et al., 2007).

Antimicrobial Activity

A study focused on synthesizing Schiff’s base, azetidinones, and thiazolidinones derivatives demonstrated excellent to good antibacterial activity against a range of pathogens. These findings indicate the potential of these compounds in antimicrobial drug development, highlighting the importance of novel chemical scaffolds in combating resistant bacterial strains (Mistry, Desai, & Desai, 2016).

Zukünftige Richtungen

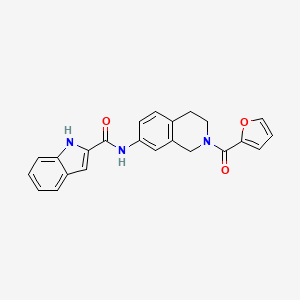

The future directions for research on “4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine” and similar compounds are likely to be influenced by their potential biological activities. For instance, indole derivatives, which are structurally similar to the compound , have been shown to have a wide range of biological and clinical applications .

Eigenschaften

IUPAC Name |

4-chloro-1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2FN3/c11-7-2-1-3-9(13)6(7)4-16-5-8(12)10(14)15-16/h1-3,5H,4H2,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRNVRLUIPCVBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=C(C(=N2)N)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclohexyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2613930.png)

![3-Benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2613935.png)

![7-Bromo-2-(3-(dimethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2613940.png)

![N-[2-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide](/img/structure/B2613945.png)

![3-chloro-4-fluoro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B2613946.png)

![N-[4-(morpholin-4-yl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2613947.png)

![5-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2613951.png)

![ethyl 2-(2-((4-(2,3-dimethylphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2613952.png)